molecular formula C16H23BN2O2 B11763086 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B11763086
M. Wt: 286.2 g/mol
InChI Key: OFVAGXPMSKSCPU-UHFFFAOYSA-N
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Description

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indazole moiety. The compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 1-propylindazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can be substituted with other functional groups through Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 1-Propyl-5-boronic acid-1H-indazole.

    Reduction: 1-Propyl-5-(hydroxymethyl)-1H-indazole.

    Substitution: Various substituted indazoles depending on the coupling partner used.

Scientific Research Applications

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The indazole moiety contributes to the compound’s ability to interact with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

Uniqueness

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties compared to similar compounds with pyrazole or tetrahydropyridine cores. This uniqueness makes it a valuable compound in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C16H23BN2O2

Molecular Weight

286.2 g/mol

IUPAC Name

1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C16H23BN2O2/c1-6-9-19-14-8-7-13(10-12(14)11-18-19)17-20-15(2,3)16(4,5)21-17/h7-8,10-11H,6,9H2,1-5H3

InChI Key

OFVAGXPMSKSCPU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CCC

Origin of Product

United States

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